molecular formula C23H18ClN3O3 B11307760 N-(4-chlorophenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-chlorophenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11307760
M. Wt: 419.9 g/mol
InChI Key: GIDRRDCRKGBYGN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The phenoxy group is introduced via nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a suitable leaving group.

    Final Assembly: The final step involves coupling the chlorophenyl group with the oxadiazole-containing intermediate using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to more saturated heterocycles.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Saturated heterocycles.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The oxadiazole ring is known to engage in hydrogen bonding and π-π interactions, which can influence molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-triazol-3-yl]phenoxy}acetamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

    N-(4-chlorophenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]phenoxy}acetamide: Contains a thiadiazole ring, offering different electronic properties.

Uniqueness

N-(4-chlorophenyl)-2-{3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to its oxadiazole ring, which imparts distinct electronic and steric properties compared to triazole or thiadiazole analogs. This uniqueness can influence its reactivity and interactions in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C23H18ClN3O3/c1-15-5-2-3-8-20(15)23-26-22(27-30-23)16-6-4-7-19(13-16)29-14-21(28)25-18-11-9-17(24)10-12-18/h2-13H,14H2,1H3,(H,25,28)

InChI Key

GIDRRDCRKGBYGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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